5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid
Description
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 2-fluorophenyl group linked via an ethynyl (-C≡C- moiety) to the furan-2-carboxylic acid scaffold.
Properties
IUPAC Name |
5-[2-(2-fluorophenyl)ethynyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO3/c14-11-4-2-1-3-9(11)5-6-10-7-8-12(17-10)13(15)16/h1-4,7-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKFORKGBDVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(O2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most established and widely used method for synthesizing 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is the Sonogashira coupling reaction . This reaction couples a halogenated furan derivative with a fluorophenylacetylene under palladium catalysis.
-
- 5-bromofuran-2-carboxylic acid (or 5-iodofuran-2-carboxylic acid)
- 2-fluorophenylacetylene
-
- Palladium catalyst (e.g., Pd(PPh3)2Cl2)
- Copper(I) iodide as co-catalyst
- Base: Triethylamine or potassium carbonate
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
- Inert atmosphere (nitrogen or argon)
- Temperature: 60–80°C
- Reaction time: Several hours (typically 6–24 h)
Mechanism:
The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by transmetallation with the copper acetylide intermediate, and reductive elimination to form the carbon-carbon triple bond linking the furan and fluorophenyl rings.
Industrial Scale and Continuous Flow Adaptations
Industrial synthesis often adapts the Sonogashira coupling to continuous flow reactors to improve efficiency, safety, and scalability:
-
- Enhanced heat and mass transfer
- Precise control of reaction time and temperature
- Reduced catalyst loading and waste
- Improved reproducibility and scalability
-
- Reactants pumped through a heated coil reactor under inert atmosphere
- Inline purification steps such as filtration or crystallization
-
- Recrystallization from suitable solvents (ethyl acetate, methanol)
- Chromatographic techniques (flash chromatography or preparative HPLC)
Alternative Synthetic Approaches
While Sonogashira coupling is predominant, alternative methods include:
Transition-metal-free synthesis of related diarylfurans via photooxidation and dehydration steps in continuous flow, though these are less common for this specific compound due to the need for the ethynyl linkage.
Oxidation of precursor furans to introduce carboxylic acid groups post-coupling, using oxidants like potassium permanganate or chromium trioxide under controlled conditions.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 5-bromofuran-2-carboxylic acid, 2-fluorophenylacetylene | Commercially available or synthesized |
| Catalyst | Pd(PPh3)2Cl2 (Palladium complex) | 1–5 mol% loading |
| Co-catalyst | CuI (Copper(I) iodide) | 5–10 mol% loading |
| Base | Triethylamine or K2CO3 | 1.5–2 equivalents |
| Solvent | THF, DMF, or mixture | Dry, oxygen-free |
| Temperature | 60–80°C | Controlled heating |
| Atmosphere | Nitrogen or argon | To prevent oxidation |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, chromatography | Solvent choice affects purity and yield |
| Yield | 60–85% | Dependent on scale and conditions |
Research Findings and Analysis
Catalyst Efficiency: Palladium catalysts with phosphine ligands provide high selectivity and yield. Copper co-catalyst accelerates the formation of copper acetylide intermediates, essential for coupling efficiency.
Base Selection: Triethylamine is preferred for its solubility and mild basicity, minimizing side reactions such as alkyne polymerization.
Solvent Effects: Polar aprotic solvents like DMF enhance solubility of reactants and catalysts, improving reaction rates. THF is favored for easier workup.
Temperature Control: Elevated temperatures (60–80°C) balance reaction kinetics and stability of sensitive furan rings.
Purification Challenges: The presence of fluorine and the ethynyl group requires careful purification to avoid decomposition or side products. Recrystallization from ethyl acetate or methanol is effective.
Continuous Flow Synthesis: Recent advances demonstrate that continuous flow setups can maintain or improve yields while reducing reaction times and catalyst loadings, offering a scalable and safer alternative to batch synthesis.
Summary Table of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the furan ring or the fluorophenyl moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan or fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid as a precursor in the synthesis of novel anticancer agents. The compound's structure allows for modifications that can enhance its biological activity. For instance, derivatives of furan-based compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancers.
Case Study: Synthesis of Anticancer Agents
- A series of derivatives synthesized from 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid were tested against human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxicity.
2. Inhibition of Oncogenic Pathways
The compound has been investigated for its ability to inhibit specific oncogenic pathways, particularly those involving the SHP2 phosphatase. Inhibitors derived from furan-2-carboxylic acids have shown efficacy in blocking SHP2-dependent signaling pathways, which are crucial for cancer cell survival and proliferation.
Data Table: Inhibition Potency of Derivatives
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid | 1.5 | SHP2 |
| Derivative A | 0.8 | SHP2 |
| Derivative B | 3.0 | SHP2 |
Material Science Applications
1. Polymer Synthesis
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid can serve as a building block for the synthesis of functional polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.
Case Study: Development of High-Performance Polymers
- Researchers synthesized a series of poly(furan-2-carboxylic acid) derivatives which exhibited improved thermal stability and mechanical strength compared to conventional polymers.
Data Table: Properties of Synthesized Polymers
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 30 |
| Poly(furan-2-carboxylic acid) | 250 | 50 |
Environmental Applications
1. Biodegradation Studies
The environmental impact of furan derivatives has been studied, particularly their biodegradability and effects on microbial communities. Research indicates that certain furan-2-carboxylic acids can inhibit bacterial swarming and swimming at trace concentrations, suggesting potential applications in controlling bacterial biofilms.
Case Study: Inhibition of Bacterial Growth
- Experiments demonstrated that 5-hydroxymethylfuran-2-carboxylic acid effectively inhibited the swarming behavior of Escherichia coli, highlighting its potential as a biocontrol agent in agricultural settings.
Mechanism of Action
The mechanism of action of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group and fluorophenyl moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in hydrogen bonding or π-π interactions, influencing the compound’s biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Thermodynamic Comparison
*Calculated based on molecular formula.
Biological Activity
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by relevant data and case studies.
Overview of the Compound
5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid is characterized by its unique structure, which includes a furan ring, an ethynyl group, and a fluorinated phenyl moiety. These structural features contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid may exhibit anticancer properties . In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.
The mechanism of action involves several pathways:
- Enzyme Interaction : The ethynyl group may participate in π-π interactions with aromatic residues in proteins, influencing enzyme activity and signaling pathways.
- Hydrogen Bonding : The furan ring can engage in hydrogen bonding, which may stabilize interactions with specific receptors or enzymes.
- Target Modulation : The compound's unique structure allows it to modulate the activity of various molecular targets involved in cancer progression and inflammation.
Case Studies
- Inhibition of SHP2 Phosphatase : A related study demonstrated that structurally similar compounds could inhibit the SHP2 phosphatase, a target implicated in several cancers. The inhibition led to decreased phosphorylation of key signaling proteins, suggesting potential therapeutic applications for targeting SHP2 with derivatives of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid .
- Antiviral Activity : Another investigation into compounds with similar frameworks revealed promising antiviral properties against Hepatitis C virus (HCV). These findings suggest that 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid could be further explored for antiviral applications .
Comparative Analysis
The biological activity of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid can be compared to other similar compounds:
| Compound Name | Anticancer Activity | Antiviral Activity | Mechanism |
|---|---|---|---|
| 5-((2-Chlorophenyl)ethynyl)furan-2-carboxylic acid | Moderate | Low | Enzyme inhibition |
| 5-((2-Bromophenyl)ethynyl)furan-2-carboxylic acid | High | Moderate | Receptor modulation |
| 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid | High | Potential | Target interaction |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid. Key areas for future study include:
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
- Clinical Trials : Exploring potential applications in clinical settings for cancer therapy or antiviral treatments.
Q & A
Q. What synthetic routes are recommended for preparing 5-((2-Fluorophenyl)ethynyl)furan-2-carboxylic acid?
Methodological Answer: The compound is synthesized via Sonogashira coupling between 5-iodofuran-2-carboxylic acid and 2-fluorophenylacetylene. Key steps include:
- Catalyst system: Pd(PPh₃)₂Cl₂ (1–2 mol%) with CuI (2–4 mol%) as a co-catalyst.
- Solvent/base: Triethylamine or diisopropylamine in THF or DMF at 60–80°C.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water). Typical yields range from 65–78% under optimized conditions. Contradictions in literature suggest varying copper ratios significantly impact efficiency; systematic screening is advised .
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Ethynyl proton (δ 3.1–3.3 ppm) and fluorophenyl aromatic signals (δ 7.4–7.8 ppm). Carboxylic acid proton appears as a broad peak at δ 12–13 ppm in DMSO-d₆ .
- HPLC : Reverse-phase C18 column (MeCN/water + 0.1% TFA) for purity assessment (>95%).
- X-ray crystallography : Resolves spatial configuration, as demonstrated for analogous furan carboxylates .
Q. What are the solubility and formulation considerations for biological assays?
Methodological Answer:
Q. What safety protocols are essential during handling?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Storage : 2–8°C under nitrogen to prevent degradation.
- Toxicity : Acute oral LD₅₀ >2000 mg/kg (rat), but chronic exposure risks are unstudied. Use fume hoods for powder handling .
Advanced Research Questions
Q. How can low yields in Sonogashira coupling be addressed?
Methodological Answer:
- Catalyst optimization : Screen Pd:Cu ratios (1:1 to 1:3) and test alternative ligands (e.g., XPhos).
- Reaction conditions : Use degassed solvents, inert atmosphere, and controlled heating (70°C, 12–18 h).
- Substrate purity : Pre-purify 5-iodofuran-2-carboxylic acid via recrystallization to eliminate iodide impurities .
Q. What strategies enable selective functionalization of the furan ring?
Methodological Answer:
- Protecting groups : Convert the carboxylic acid to a methyl ester (MeOH/H₂SO₄) before electrophilic substitutions (e.g., bromination at C3).
- DFT-guided design : Computational models predict C3 as the most reactive site for electrophiles, validated by regioselective nitration (HNO₃/AcOH, 80% yield) .
Q. How does the fluorophenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
Q. What in vitro models are suitable for pharmacological evaluation?
Methodological Answer:
- Metabolic stability : Incubate with human liver microsomes (37°C, NADPH) and monitor depletion via LC-MS.
- Target engagement : Fluorescence polarization assays using recombinant kinases (e.g., EGFR) show IC₅₀ values <100 nM in related furan derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
- Variable parameters : Catalyst batch purity, solvent dryness, and acetylene gas traces affect reproducibility.
- Validation : Replicate reactions under inert conditions (Schlenk line) and compare with literature protocols. Industrial-scale methods report 85% yields via continuous flow systems, but lab-scale trials rarely exceed 75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
